molecular formula C20H22ClF3N4O2 B2516677 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1326866-88-9

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2516677
CAS No.: 1326866-88-9
M. Wt: 442.87
InChI Key: NOLPPVKSMDCALB-UHFFFAOYSA-N
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Description

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylpyridazine: Shares the pyridazine core but lacks the piperidine and trifluoromethyl-substituted phenyl groups.

    4-chloro-5,6-dimethyl-2-(4-methylpiperidin-1-yl)methylthieno[2,3-d]pyrimidine: Contains a similar piperidine ring but differs in the core structure and substituents.

Uniqueness

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its combination of a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-13-5-7-27(8-6-13)16-11-26-28(19(30)18(16)21)12-17(29)25-10-14-3-2-4-15(9-14)20(22,23)24/h2-4,9,11,13H,5-8,10,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLPPVKSMDCALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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